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Compound of Interest

Compound Name: BI-4924

Cat. No.: B8106016 Get Quote

An In-Depth Analysis of the Potent and Selective PHGDH Inhibitor

This technical guide provides a comprehensive summary of the preliminary efficacy data for BI-
4924, a novel inhibitor of phosphoglycerate dehydrogenase (PHGDH). Designed for

researchers, scientists, and drug development professionals, this document outlines the

mechanism of action, quantitative efficacy, and experimental protocols associated with BI-
4924, offering a foundational resource for its potential therapeutic applications in oncology.

Introduction: Targeting Cancer Metabolism with BI-
4924
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival.

One such pathway is the de novo serine biosynthesis pathway, for which phosphoglycerate

dehydrogenase (PHGDH) is the rate-limiting enzyme.[1][2][3] PHGDH catalyzes the conversion

of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1][2] Elevated

PHGDH expression is observed in various cancers, including triple-negative breast cancer and

melanoma, and is associated with poor prognosis. This dependency on PHGDH makes it a

compelling target for anti-cancer therapy.

BI-4924 is a highly potent and selective, co-factor nicotinamide adenine dinucleotide

(NADH/NAD+)-competitive inhibitor of PHGDH. Its development represents a significant step

towards targeting the metabolic vulnerabilities of cancer cells. For cellular experiments, the
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ester prodrug BI-4916 is often utilized due to its enhanced cell permeability, which then

intracellularly converts to the active drug, BI-4924.

Mechanism of Action
BI-4924 functions by competitively binding to the NAD+/NADH binding site of PHGDH, thereby

inhibiting its enzymatic activity. This blockade of PHGDH disrupts the de novo synthesis of

serine, an amino acid crucial for various cellular processes, including protein synthesis,

nucleotide production, and redox homeostasis. The inhibition of this pathway can lead to

reduced cancer cell proliferation and survival, particularly in tumors with high PHGDH

expression.

Beyond its role in serine synthesis, PHGDH has been shown to interact with translation

initiation factors eIF4A1 and eIF4E, promoting the assembly of the eIF4F complex and

subsequent protein expression. By inhibiting PHGDH, BI-4924 may also disrupt these non-

canonical functions, further contributing to its anti-tumor effects.

Quantitative Efficacy Data
The following tables summarize the in vitro potency and pharmacokinetic properties of BI-4924.

Table 1: In Vitro Potency of BI-4924

Assay Parameter Value (nM)

PHGDH Enzymatic Assay

(NAD+ high, 250 µM)
IC50 3

Surface Plasmon Resonance

(SPR)
Binding Affinity (Kd) 26

Cellular Serine Biosynthesis

(72 h)
IC50 2,200

Table 2: In Vitro DMPK and Physicochemical Parameters of BI-4924
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Parameter Value

Molecular Weight (Da, free base) 499.4

logD @ pH 11 0.62

Solubility @ pH 7 (µg/mL) 59

Caco-2 Permeability AB @ pH 7.4 (10⁻⁶ cm/s) 0.21

Caco-2 Efflux Ratio 10.8

Microsomal Stability (human/mouse/rat) (% QH) <24 / <24 / <23

Hepatocyte Stability (mouse) (% QH) 32

Plasma Protein Binding (mouse) (%) 99.6

CYP 3A4 Inhibition (IC50, µM) >50

CYP 2C8 Inhibition (IC50, µM) 31

CYP 2C9 Inhibition (IC50, µM) >50

CYP 2C19 Inhibition (IC50, µM) >50

CYP 2D6 Inhibition (IC50, µM) >50

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and

extension of these findings.

PHGDH Enzymatic Assay
The in vitro inhibitory activity of BI-4924 on PHGDH was determined using a biochemical assay

with high concentrations of the cofactor NAD+ (250 µM). The assay measures the conversion

of 3-phosphoglycerate to 3-phosphohydroxypyruvate by recombinant human PHGDH. The

reaction progress is monitored, and the concentration of BI-4924 that inhibits 50% of the

enzyme's activity (IC50) is calculated.

Surface Plasmon Resonance (SPR)
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The binding affinity of BI-4924 to PHGDH was quantified using Surface Plasmon Resonance

(SPR). Recombinant PHGDH is immobilized on a sensor chip, and solutions of BI-4924 at

various concentrations are flowed over the surface. The change in the refractive index at the

surface, which is proportional to the mass of bound analyte, is measured in real-time to

determine the association and dissociation rate constants, from which the equilibrium

dissociation constant (Kd) is calculated.

Cellular Serine Biosynthesis Assay
The ability of BI-4924 to inhibit de novo serine synthesis in a cellular context was assessed

using a stable isotope labeling experiment. Cancer cells are cultured in the presence of ¹³C-

labeled glucose and varying concentrations of BI-4924 for 72 hours. The levels of ¹³C-labeled

serine are then measured by mass spectrometry. The IC50 value represents the concentration

of BI-4924 required to reduce the amount of newly synthesized serine by 50%.

Visualizing the Impact of BI-4924
The following diagrams illustrate the mechanism of action of BI-4924 and a typical

experimental workflow.
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Caption: Mechanism of BI-4924 in the serine biosynthesis pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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